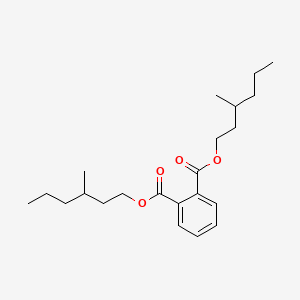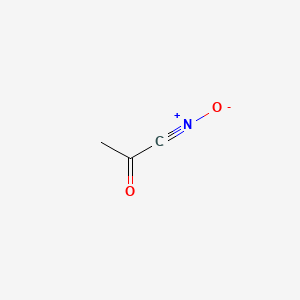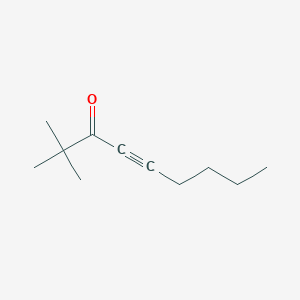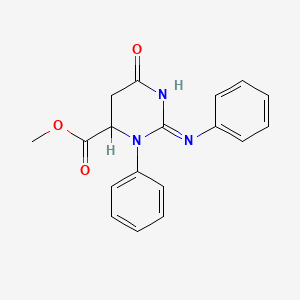
Methyl 2-anilino-6-oxo-3-phenyl-4,5-dihydropyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-anilino-6-oxo-3-phenyl-4,5-dihydropyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes an anilino group, a phenyl group, and a dihydropyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-anilino-6-oxo-3-phenyl-4,5-dihydropyrimidine-4-carboxylate typically involves the reaction of aniline with ethyl acetoacetate and urea under acidic conditions. The reaction proceeds through a multi-step process, including the formation of an intermediate enamine, which then cyclizes to form the dihydropyrimidine ring. The final product is obtained after esterification with methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity while reducing production time and costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-anilino-6-oxo-3-phenyl-4,5-dihydropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The anilino and phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 2-anilino-6-oxo-3-phenyl-4,5-dihydropyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of methyl 2-anilino-6-oxo-3-phenyl-4,5-dihydropyrimidine-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Methyl 2-anilino-6-oxo-3-phenyl-4,5-dihydropyrimidine-4-carboxylate is unique due to the presence of both an anilino group and a phenyl group, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Número CAS |
55124-78-2 |
|---|---|
Fórmula molecular |
C18H17N3O3 |
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
methyl 6-oxo-3-phenyl-2-phenylimino-1,3-diazinane-4-carboxylate |
InChI |
InChI=1S/C18H17N3O3/c1-24-17(23)15-12-16(22)20-18(19-13-8-4-2-5-9-13)21(15)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,19,20,22) |
Clave InChI |
BCRFFLBZESXCGO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(=O)NC(=NC2=CC=CC=C2)N1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


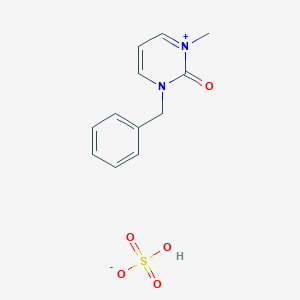
![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)

![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)


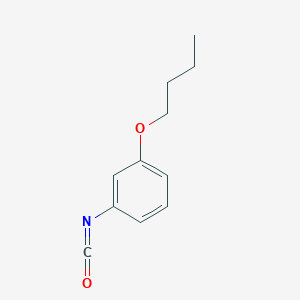
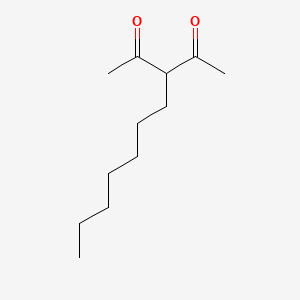

![2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid](/img/structure/B14637297.png)
![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide](/img/structure/B14637300.png)
